molecular formula C18H14BrNO4 B5977555 2-(3-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(3-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B5977555
M. Wt: 388.2 g/mol
InChI Key: CWFUODGIZJINBO-DHDCSXOGSA-N
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Description

2-(3-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDBO and is a derivative of oxazole. BDBO has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of BDBO is not fully understood. However, it has been proposed that BDBO may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. BDBO has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
BDBO has been shown to exhibit anti-inflammatory and antioxidant properties. It has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. BDBO has also been shown to reduce the levels of reactive oxygen species, which can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

BDBO has several advantages for lab experiments. It is a stable compound that can be synthesized with high yields and purity. BDBO is also relatively easy to handle and can be stored for long periods without degradation. However, one limitation of BDBO is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of BDBO. One area of research is to further elucidate the mechanism of action of BDBO. This could involve the identification of specific enzymes or signaling pathways that are affected by BDBO. Another area of research is to investigate the potential of BDBO as a therapeutic agent for the treatment of cancer. This could involve the development of novel drug delivery systems that can target BDBO to cancer cells specifically. Additionally, the potential of BDBO as an anti-inflammatory and antioxidant agent could be further explored, particularly in the context of chronic diseases such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, 2-(3-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has potential applications in various fields, including scientific research. BDBO has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While there are still many unanswered questions regarding the mechanism of action of BDBO, its potential as a therapeutic agent for the treatment of cancer and other diseases is promising. Future research in this area could lead to the development of novel treatments and therapies that could improve the lives of many people.

Synthesis Methods

BDBO has been synthesized using various methods, including the condensation of 2-bromo-3-nitrobenzaldehyde with 2,4-dimethoxybenzylamine, followed by reduction and cyclization. Another method involves the reaction of 2-bromo-3-nitrobenzaldehyde with 2,4-dimethoxybenzylamine, followed by reduction and cyclization using sodium borohydride and acetic acid. Both methods have been used to synthesize BDBO with high yields and purity.

Scientific Research Applications

BDBO has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. BDBO has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. BDBO has been proposed as a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

(4Z)-2-(3-bromophenyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-22-14-7-6-11(16(10-14)23-2)9-15-18(21)24-17(20-15)12-4-3-5-13(19)8-12/h3-10H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFUODGIZJINBO-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(3-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

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